4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-6-4-9(15(3)14-6)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDURLWZEOHXYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC(=NC(=N2)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine is a compound of significant interest due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

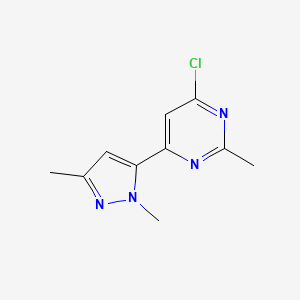

The compound's structure can be represented as follows:

This structure features a chlorinated pyrimidine ring substituted with a dimethylpyrazole moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antitumor , anti-inflammatory , and antimicrobial effects.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound against various cancer cell lines.

Table 1: Antitumor Activity Against Different Cell Lines

The compound demonstrated significant cytotoxicity against MCF7 breast cancer cells and A549 lung cancer cells, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of specific kinases and induction of apoptosis in cancer cells. For instance, it has been shown to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, which is crucial for cell cycle regulation .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

Table 2: Anti-inflammatory Activity

This inhibition suggests that the compound may be useful in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial effects of this compound have been tested against various pathogens. It showed promising results against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

These findings indicate that the compound has potential as an antimicrobial agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Breast Cancer : A study involving MCF7 cells treated with the compound showed a significant reduction in cell viability, supporting its use as a potential therapeutic agent for breast cancer .

- Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in reduced swelling and pain, indicating its effectiveness in managing inflammatory responses .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited growth in various bacterial strains, suggesting its applicability in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Structural and Functional Analysis

Substituent Effects :

- Chloro Group : Common in analogs (e.g., Target, ), it enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Pyrazole Modifications : The 1,3-dimethylpyrazole in the target compound provides steric bulk and moderate lipophilicity. Ethyl or trifluoromethyl substitutions () alter electronic properties and binding affinity.

- Positional Isomerism : Pyrazole substitution at C4 () vs. C5 (Target) affects spatial orientation and target interactions.

Synthetic Routes :

Biological and Industrial Relevance :

- The target compound’s balance of lipophilicity and reactivity makes it suitable for agrochemicals. Analogs with sulfonyl () or trifluoromethyl groups () are optimized for pesticidal activity, while saturated derivatives like terbacil () target plant enzymes.

Preparation Methods

Synthesis of 4-chloro-2-hydrazino-6-methylpyrimidine

- Starting from alkylated thiouracil derivatives, reaction with hydrazine hydrate in ethanol under reflux (3 hours) yields 2-hydrazino-6-methylpyrimidin-4-one intermediates.

- These intermediates are then treated with phosphorus oxychloride (POCl3) under reflux for 2 hours to produce 4-chloro-2-hydrazino-6-methylpyrimidine.

Formation of Pyrazole Derivative

- The hydrazino intermediate reacts with acetyl acetone in ethanol under reflux for 3 hours, leading to the condensation and formation of the pyrazole ring attached to the pyrimidine core.

- The product is isolated by precipitation in ice-cold water, filtration, washing, and recrystallization from ethanol.

- This method yields the pyrazole-substituted pyrimidine with good purity and yields around 88%.

Alternative Synthesis via S-Alkylated Thiouracil Chlorination

- S-alkylated thiouracils are directly chlorinated with POCl3 under reflux for 2 hours to yield 4-chloro-6-methyl-2-(methylthio)pyrimidine.

- Subsequent reaction with hydrazine hydrate in ethanol under reflux for 3 hours converts the methylthio group to hydrazino, which can then be further processed to introduce the pyrazole ring.

Direct Coupling of Pyrazolyl Potassium Salts with Chloropyrimidines

- Potassium salts of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one or related pyrazolyl derivatives are reacted with 2,4-dichloro-6-methylpyrimidine in aqueous and acetone media.

- The reaction is initiated at low temperatures (0–5 °C) and then heated gradually to 65–70 °C over several hours.

- After completion, the mixture is neutralized, and the product is isolated by filtration.

- This method yields pyrazolyl-substituted chloropyrimidines with yields around 63%.

Nucleophilic Substitution on 4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

- The 4-chloro derivative undergoes nucleophilic substitution with various amines (e.g., cyclohexan-1-amine, aniline derivatives) in anhydrous N,N-dimethylformamide (DMF) in the presence of N,N-diisopropylethylamine (DIPEA).

- Reactions are performed at room temperature or under reflux conditions (up to 95 °C).

- This approach allows for the introduction of diverse substituents at the 4-position, expanding the compound's chemical space.

- Yields for these substitutions range between 47% to 84%.

Summary Table of Key Preparation Methods

| Step | Starting Material / Intermediate | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Alkylated thiouracil | Hydrazine hydrate, ethanol, reflux 3 hrs | 2-hydrazino-6-methylpyrimidin-4-one | High | Intermediate for chlorination |

| 2 | 2-hydrazino-6-methylpyrimidin-4-one (from step 1) | POCl3, reflux 2 hrs | 4-chloro-2-hydrazino-6-methylpyrimidine | High | Chlorination of hydrazino intermediate |

| 3 | 4-chloro-2-hydrazino-6-methylpyrimidine | Acetyl acetone, ethanol, reflux 3 hrs | Pyrazole-substituted pyrimidine derivative | ~88 | Pyrazole ring formation via condensation |

| 4 | S-alkylated thiouracil | POCl3, reflux 2 hrs | 4-chloro-6-methyl-2-(methylthio)pyrimidine | ~94 | Alternative chlorination route |

| 5 | 4-chloro-6-methyl-2-(methylthio)pyrimidine | Hydrazine hydrate, ethanol, reflux 3 hrs | 4-chloro-2-hydrazino-6-methylpyrimidine | High | Conversion of methylthio to hydrazino group |

| 6 | Potassium salt of pyrazolyl derivative | 2,4-dichloro-6-methylpyrimidine, acetone, water, 0–70 °C | 4-chloro-6-(pyrazolyl)-2-methylpyrimidine | ~63 | Direct coupling of pyrazolyl salt |

| 7 | 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine | Amines, DMF, DIPEA, room temp or reflux | Amino-substituted derivatives | 47–84 | Nucleophilic substitution at 4-chloro site |

Research Findings and Analytical Data

Spectroscopic Characterization: The prepared compounds were characterized by IR, ^1H-NMR, and mass spectrometry. Typical IR spectra show the absence of NH and amide carbonyl groups after pyrazole formation. ^1H-NMR spectra confirm methyl and pyrazole ring protons with characteristic singlets around δ 2.1–3.9 ppm. Mass spectra confirm molecular ion peaks consistent with expected molecular weights.

Reaction Monitoring: Thin Layer Chromatography (TLC) using silica gel G with iodine or UV detection was employed to monitor reaction progress.

Purification: Products were typically purified by recrystallization from ethanol or filtration after precipitation.

Notes on Reaction Conditions and Optimization

- Reflux times typically range from 2 to 4 hours depending on the step.

- POCl3 is a key reagent for chlorination steps and must be handled under reflux with care.

- The use of ethanol as solvent is common for condensation and hydrazine reactions.

- Temperature control during coupling reactions (0–70 °C) is critical for product yield and purity.

- Neutralization after chlorination with sodium bicarbonate or potassium hydroxide is necessary to isolate the product.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidine, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C), as demonstrated for analogous pyrimidine derivatives . Key steps include condensation of substituted hydrazides with carbonyl precursors, followed by halogenation. Optimizing stoichiometry, solvent (e.g., DMF or toluene), and temperature is critical to achieving >60% yields. Purity is typically confirmed via TLC and recrystallization .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

- Methodology : Structural confirmation relies on a combination of:

- IR spectroscopy : To identify functional groups (e.g., C-Cl stretching at ~650 cm⁻¹ and pyrimidine ring vibrations at ~1600 cm⁻¹) .

- NMR (¹H and ¹³C) : For assigning proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon frameworks .

- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : For definitive stereochemical assignments, as seen in related pyrimidine derivatives .

Q. What solvent systems are optimal for recrystallization, and how do they affect crystal quality?

- Methodology : Ethanol, dichloromethane/hexane mixtures, or ethyl acetate are preferred due to moderate polarity. For example, slow evaporation from ethanol yields well-defined crystals suitable for X-ray analysis . Poor solvent choices may result in amorphous solids or impurities >5% .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro-substituted pyrimidine ring shows high electrophilicity, making it reactive toward nucleophilic substitution .

- Molecular docking : Screens potential binding to biological targets (e.g., kinases) using software like AutoDock Vina. Docking scores correlate with experimental IC₅₀ values for related compounds .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

- Methodology :

- Cross-validation : Compare data with structurally similar compounds (e.g., 4-chloro-5-(trifluoromethyl)pyrimidine derivatives) .

- Solvent effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃).

- Dynamic NMR : Resolve conformational equilibria causing signal splitting, as observed in pyrazole-pyrimidine hybrids .

Q. How does steric hindrance from the 1,3-dimethylpyrazole group influence regioselectivity in further functionalization?

- Methodology : The bulky dimethylpyrazole substituent directs electrophilic attacks to the less hindered C-5 position of the pyrimidine ring. This is confirmed by comparative studies with unsubstituted analogs, where ~80% selectivity for C-5 substitution is observed under Suzuki-Miyaura coupling conditions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how are false positives mitigated?

- Methodology :

- Kinase inhibition assays : Use ADP-Glo™ kits to measure ATP consumption, with controls for non-specific binding (e.g., staurosporine as a reference inhibitor) .

- Cytotoxicity screening : Employ MTT assays on HEK-293 cells, normalizing against solvent-only controls to exclude false positives from DMSO .

Key Challenges & Recommendations

- Synthetic Reproducibility : Batch-to-batch variability in halogenation steps (e.g., Cl vs. Br substitution) requires strict control of POCl₃ stoichiometry .

- Bioactivity Interpretation : Distinguish direct target binding from aggregation-based artifacts using dynamic light scattering (DLS) .

- Data Reporting : Always include solvent/temperature parameters for NMR and crystallography to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.